
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol is a chiral diol compound characterized by the presence of two hydroxyl groups and two chlorophenyl groups attached to an ethane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2-chlorobenzaldehyde.
Formation of Intermediate: The 2-chlorobenzaldehyde undergoes a condensation reaction with a suitable reagent to form an intermediate compound.
Reduction: The intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired diol.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations.
化学反应分析
Types of Reactions
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be further reduced to form different derivatives.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new functional groups.
科学研究应用
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is studied for its potential pharmacological properties.
Material Science: It can be used in the development of new materials with specific properties.
作用机制
The mechanism by which (1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol: The enantiomer of the compound with similar chemical properties but different biological activity.
1,2-Diphenylethane-1,2-diol: A similar diol without the chlorine substituents.
Uniqueness
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diol is unique due to the presence of both chiral centers and chlorophenyl groups, which impart distinct chemical and biological properties compared to its analogs.
属性
CAS 编号 |
724701-44-4 |
|---|---|
分子式 |
C14H12Cl2O2 |
分子量 |
283.1 g/mol |
IUPAC 名称 |
(1S,2S)-1,2-bis(2-chlorophenyl)ethane-1,2-diol |
InChI |
InChI=1S/C14H12Cl2O2/c15-11-7-3-1-5-9(11)13(17)14(18)10-6-2-4-8-12(10)16/h1-8,13-14,17-18H/t13-,14-/m0/s1 |
InChI 键 |
PRPZPQDFVUBHDN-KBPBESRZSA-N |
手性 SMILES |
C1=CC=C(C(=C1)[C@@H]([C@H](C2=CC=CC=C2Cl)O)O)Cl |
规范 SMILES |
C1=CC=C(C(=C1)C(C(C2=CC=CC=C2Cl)O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


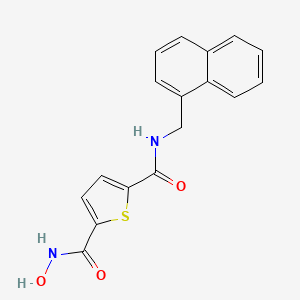
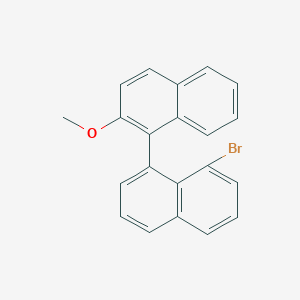
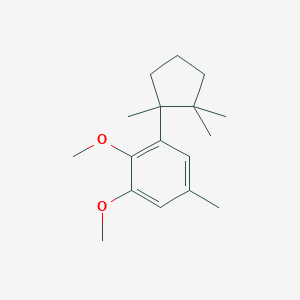
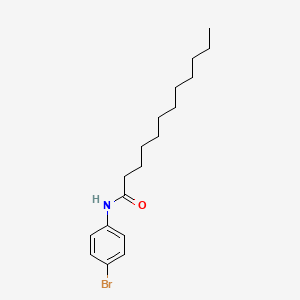
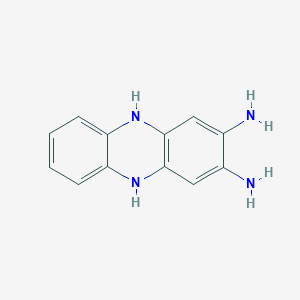
![N-Phenyl-2-[2-(trifluoromethyl)quinazolin-4-yl]hydrazine-1-carboxamide](/img/structure/B14234027.png)
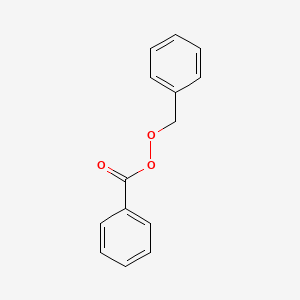
![1,2-Propanediol, 2-[(1R,2R,4R)-2-hydroxy-4-methylcyclohexyl]-, (2S)-](/img/structure/B14234037.png)
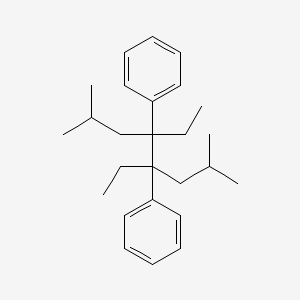
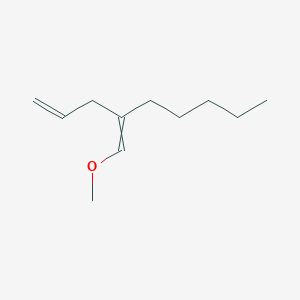

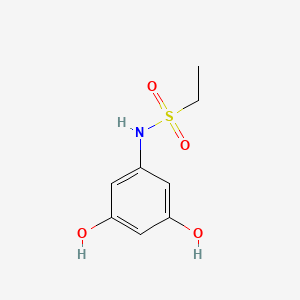
![N'-benzhydryl-N-[(2-fluorophenyl)methyl]ethane-1,2-diamine](/img/structure/B14234052.png)
methanone](/img/structure/B14234060.png)
